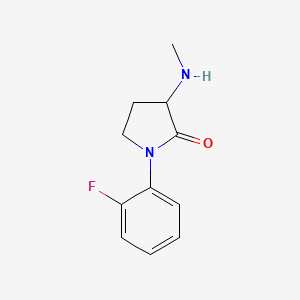
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one is a chemical compound with the molecular formula C17H17FN2O It is known for its unique structure, which includes a fluorophenyl group and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one typically involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to produce the desired pyrrolidinone structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
1-(2-Bromophenyl)-3-(methylamino)pyrrolidin-2-one:
1-(2-Methylphenyl)-3-(methylamino)pyrrolidin-2-one: The presence of a methyl group instead of a halogen atom results in different chemical and biological properties.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3 |
InChI Key |
LXSCPIWTZCIAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13299360.png)
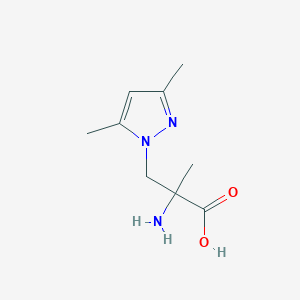
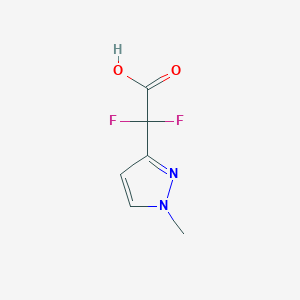
![1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B13299390.png)
![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol](/img/structure/B13299399.png)
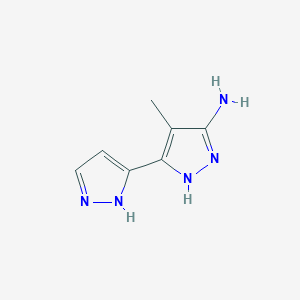

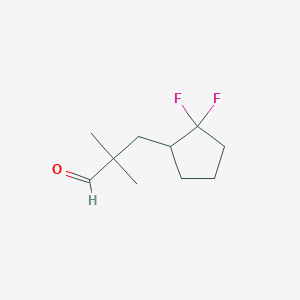
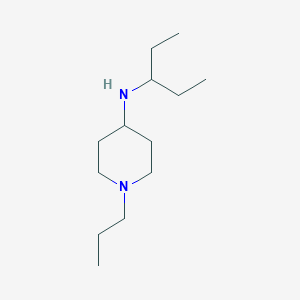
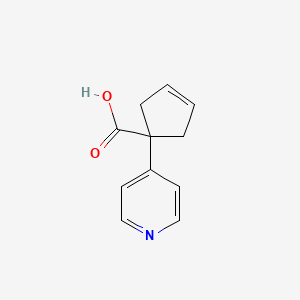
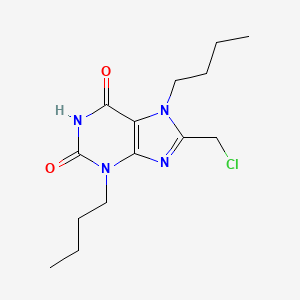

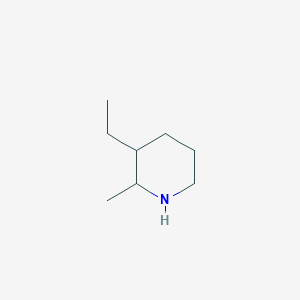
![2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13299469.png)
